molecular formula C11H12N2O B15053024 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine

5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B15053024
M. Wt: 188.23 g/mol
InChI Key: CNCCMUXWVUAGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine: is an organic compound that features a furan ring attached to a pyridine ring, with two methyl groups attached to the nitrogen atom of the pyridine ring. This compound belongs to the class of heterocyclic aromatic amines, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxylic acid and 2-aminopyridine as the primary starting materials.

    Formation of Intermediate: The furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amide Formation: The acid chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine (TEA) to form the corresponding amide intermediate.

    Dimethylation: The amide intermediate is subsequently subjected to dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its aromatic structure and potential for conjugation with biomolecules.

Medicine:

Industry:

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π stacking interactions and hydrogen bonding with target molecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    5-(Furan-2-yl)-N-methylpyridin-2-amine: Similar structure but with only one methyl group on the nitrogen atom.

    5-(Furan-2-yl)pyridin-2-amine: Lacks the dimethyl groups on the nitrogen atom.

    2-(Furan-2-yl)pyridine: The furan ring is attached directly to the pyridine ring without the amine group.

Uniqueness:

    Dimethylation: The presence of two methyl groups on the nitrogen atom of the pyridine ring in 5-(Furan-2-yl)-N,N-dimethylpyridin-2-amine enhances its lipophilicity and ability to cross biological membranes, making it more effective in biological applications.

    Versatility: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(furan-2-yl)-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C11H12N2O/c1-13(2)11-6-5-9(8-12-11)10-4-3-7-14-10/h3-8H,1-2H3

InChI Key

CNCCMUXWVUAGFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.